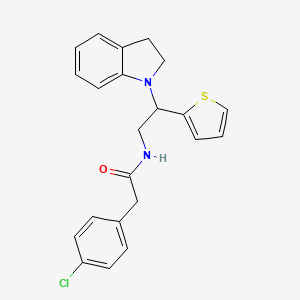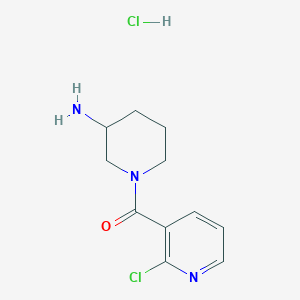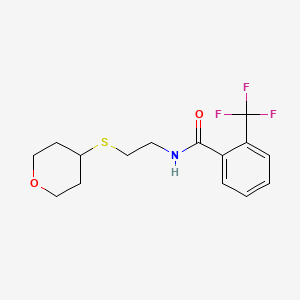
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide, also known as MPTN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTN is a nicotinamide derivative and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of this pathway leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and superoxide dismutase (SOD), which help to reduce oxidative damage in cells.
Biochemical and Physiological Effects
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized in the laboratory. However, the limitations of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide include its low solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several areas of future research for 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide. One potential direction is the investigation of its efficacy in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has also been found to exhibit anti-viral properties and could be investigated further as a potential treatment for viral infections. Additionally, the development of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide involves the reaction of 2-bromoethyl 4-methoxy-3-nitropyridine-2-carboxylate with tetrahydro-2H-pyran-4-thiol in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been investigated for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-14-12(3-2-6-16-14)13(17)15-7-10-20-11-4-8-19-9-5-11/h2-3,6,11H,4-5,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVBSAZSLLQLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Cyano-3-cyclopropyl-N-[2-methyl-1-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2977015.png)





![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2977026.png)


![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)


